molecular formula C10H13NO B2425997 [3-(Oxetan-3-yl)phenyl]methanamine CAS No. 1545505-99-4

[3-(Oxetan-3-yl)phenyl]methanamine

Cat. No.: B2425997
CAS No.: 1545505-99-4
M. Wt: 163.22
InChI Key: LXGMNBAQPZNCKT-UHFFFAOYSA-N
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Description

[3-(Oxetan-3-yl)phenyl]methanamine: is an organic compound with the molecular formula C10H13NO It features an oxetane ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Oxetan-3-yl)phenyl]methanamine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Phenyl Group: The oxetane ring is then attached to a phenyl group through a Friedel-Crafts alkylation reaction.

    Introduction of Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Oxetan-3-yl)phenyl]methanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetan-3-yl phenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where reagents like alkyl halides can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxetan-3-yl phenyl ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted methanamine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(Oxetan-3-yl)phenyl]methanamine serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It is used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Material Science: this compound is explored for its potential in creating novel materials with unique properties.

    Agrochemicals: It is studied for its potential use in developing new agrochemical products.

Comparison with Similar Compounds

  • [4-(Oxetan-3-yl)phenyl]methanamine
  • [3-(3-Oxetanyl)phenyl]methanamine

Comparison:

  • Structural Differences: While similar in structure, variations in the position of the oxetane ring or substituents can lead to differences in reactivity and biological activity.
  • Unique Properties: [3-(Oxetan-3-yl)phenyl]methanamine’s specific arrangement of functional groups imparts unique chemical and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

[3-(oxetan-3-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGMNBAQPZNCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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